molecular formula C13H14FNO B13188690 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13188690
M. Wt: 219.25 g/mol
InChI Key: RUQRGYRFCVNTJH-UHFFFAOYSA-N
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Description

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro[3.4]octane core with a fluorophenyl group attached to the nitrogen atom. The presence of the fluorine atom in the phenyl ring adds to its chemical stability and reactivity, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine or chlorine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the spirocyclic core provides structural rigidity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3-Fluorophenyl)-6-azaspiro[3.4]octan-5-one is unique due to the specific positioning of the fluorophenyl group and the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H14FNO

Molecular Weight

219.25 g/mol

IUPAC Name

8-(3-fluorophenyl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C13H14FNO/c14-10-4-1-3-9(7-10)11-8-15-12(16)13(11)5-2-6-13/h1,3-4,7,11H,2,5-6,8H2,(H,15,16)

InChI Key

RUQRGYRFCVNTJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CNC2=O)C3=CC(=CC=C3)F

Origin of Product

United States

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